molecular formula C16H23NO4 B12084729 Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate

Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate

Cat. No.: B12084729
M. Wt: 293.36 g/mol
InChI Key: NFUPOWIUDBCTJE-UHFFFAOYSA-N
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Description

Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate is an organic compound with a complex molecular structure. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique properties and versatility, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-methoxyphenyl)-4-oxobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-[4-(2-methoxyphenyl)-4-oxobutyl]carbamate

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-7-9-13(18)12-8-5-6-10-14(12)20-4/h5-6,8,10H,7,9,11H2,1-4H3,(H,17,19)

InChI Key

NFUPOWIUDBCTJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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